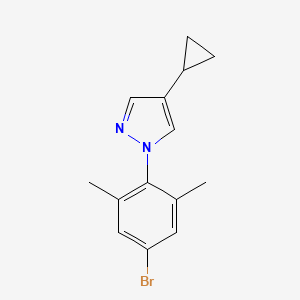
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a cyclopropyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone.
Formation of Pyrazole Ring: The reaction between 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone under acidic or basic conditions leads to the formation of the pyrazole ring.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 1-(4-Bromo-2,6-dimethylphenyl)-3-methylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-5-cyclopropylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-4-ethylpyrazole
Uniqueness: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C14H15BrN2 |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole |
InChI |
InChI=1S/C14H15BrN2/c1-9-5-13(15)6-10(2)14(9)17-8-12(7-16-17)11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
PJZBDFOCWQGTQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)
![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
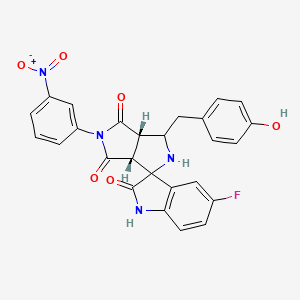
![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
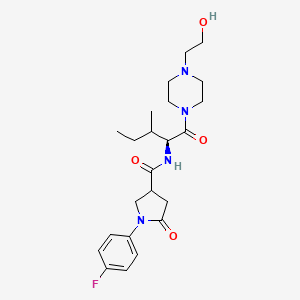
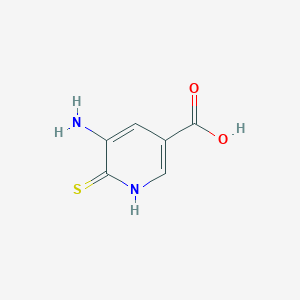

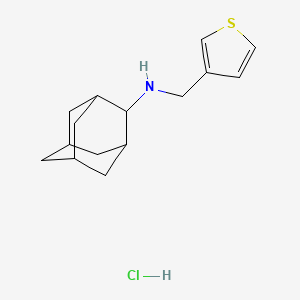
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
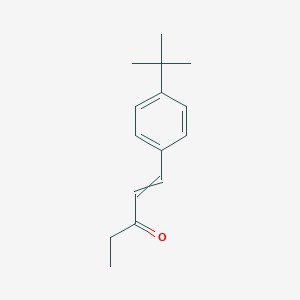
![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

